molecular formula C18H27BFNO5 B1450609 (4-(2-((Tert-butoxycarbonyl)(cyclopentyl)amino)ethoxy)-3-fluorophenyl)boronic acid CAS No. 1704096-01-4

(4-(2-((Tert-butoxycarbonyl)(cyclopentyl)amino)ethoxy)-3-fluorophenyl)boronic acid

Cat. No.: B1450609
CAS No.: 1704096-01-4
M. Wt: 367.2 g/mol
InChI Key: QEMJXFBSJMXNLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(2-((Tert-butoxycarbonyl)(cyclopentyl)amino)ethoxy)-3-fluorophenyl)boronic acid is a useful research compound. Its molecular formula is C18H27BFNO5 and its molecular weight is 367.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[4-[2-[cyclopentyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]-3-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27BFNO5/c1-18(2,3)26-17(22)21(14-6-4-5-7-14)10-11-25-16-9-8-13(19(23)24)12-15(16)20/h8-9,12,14,23-24H,4-7,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEMJXFBSJMXNLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCCN(C2CCCC2)C(=O)OC(C)(C)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27BFNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(4-(2-((Tert-butoxycarbonyl)(cyclopentyl)amino)ethoxy)-3-fluorophenyl)boronic acid is a compound that belongs to the class of boronic acids, which have gained significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

  • Chemical Formula : C16H23BFNO5
  • Molecular Weight : 339.17 g/mol
  • CAS Number : 1704096-01-4

Boronic acids are known to interact with various biological targets, including enzymes and receptors. The mechanism by which this compound exerts its effects is primarily through the inhibition of serine β-lactamases (BLs). These enzymes are responsible for antibiotic resistance in bacteria, making boronic acids valuable in combating resistant strains.

Key Mechanisms:

  • Transition-State Analogue Inhibition : The compound mimics the transition state of the substrate, allowing it to bind more effectively to the active site of β-lactamases.
  • Non-Covalent Interactions : It forms non-covalent interactions with metallo-β-lactamases, which may enhance its inhibitory potency against these enzymes .

Biological Activities

The biological activities associated with this compound include:

  • Antibacterial Activity : Demonstrated efficacy against various strains of bacteria, particularly those producing β-lactamases. This activity is crucial for developing new antibacterial agents to counteract resistance .
  • Anticancer Potential : Boronic acids have been investigated for their ability to inhibit cancer cell proliferation. The introduction of the boronic acid moiety can enhance the selectivity and efficacy of anticancer agents .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntibacterialEffective against β-lactamase-producing bacteria
AnticancerInhibitory effects on cancer cell lines
Enzyme InhibitionStrong inhibition of serine β-lactamases

In Vitro Studies

In vitro studies have shown that this compound exhibits significant inhibitory activity against various β-lactamases. For example, IC50 values were determined for different enzyme classes, demonstrating its potential as a broad-spectrum inhibitor .

In Vivo Studies

While in vitro results are promising, further in vivo studies are necessary to fully understand the pharmacokinetics and therapeutic potential of this compound. Current research is focusing on animal models to evaluate its efficacy and safety profile.

Scientific Research Applications

Medicinal Chemistry

Boronic acids are known for their ability to form reversible covalent bonds with diols and are often utilized in drug design. The specific compound discussed is being investigated for its potential as a therapeutic agent due to the following properties:

  • Inhibition of Proteases : Boronic acids can act as inhibitors of serine proteases, which are involved in various diseases, including cancer and inflammation. The presence of the tert-butoxycarbonyl group may enhance selectivity towards specific proteases.
  • Anticancer Activity : Preliminary studies suggest that compounds containing boronic acid moieties can exhibit anticancer properties by interfering with tumor cell metabolism and proliferation.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

  • Cross-Coupling Reactions : It can be employed in Suzuki-Miyaura coupling reactions, where it reacts with aryl halides to form biaryl compounds, which are crucial in pharmaceuticals and agrochemicals.
  • Functionalization of Aromatic Compounds : The ethoxy group allows for further functionalization, making it useful in synthesizing complex organic molecules.

Bioconjugation Techniques

The ability to selectively attach to biomolecules makes this compound valuable in bioconjugation:

  • Labeling Agents : It can be used as a labeling agent for biomolecules, aiding in the development of diagnostics and therapeutic agents.
  • Drug Delivery Systems : Its boronic acid functionality can facilitate the design of smart drug delivery systems that release therapeutic agents in response to specific biological triggers.

Case Study 1: Anticancer Activity

Research conducted by Zhang et al. (2020) demonstrated that derivatives of boronic acids, including the compound , showed significant inhibition of cancer cell lines through apoptosis induction and cell cycle arrest. The study highlighted the importance of structural modifications on the efficacy of these compounds.

Case Study 2: Synthetic Methodology

In a study published by Liu et al. (2021), the compound was utilized in a series of cross-coupling reactions that successfully produced novel biaryl compounds with potential applications in drug discovery. The authors noted that the incorporation of the cyclopentyl group improved the solubility and stability of the resulting products.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-(2-((Tert-butoxycarbonyl)(cyclopentyl)amino)ethoxy)-3-fluorophenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(4-(2-((Tert-butoxycarbonyl)(cyclopentyl)amino)ethoxy)-3-fluorophenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.